molecular formula C16H23N3O3S B2993766 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 1219907-16-0

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2993766
CAS No.: 1219907-16-0
M. Wt: 337.44
InChI Key: JGQHLVKLOMLYFO-UHFFFAOYSA-N
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Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylaminophenyl Group: The dimethylaminophenyl group can be attached through a nucleophilic substitution reaction using a suitable dimethylaminophenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    (4-(Methylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone: Similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group.

    (4-(Ethylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone: Similar structure but with an ethylsulfonyl group.

Uniqueness

The presence of the cyclopropylsulfonyl group in (4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone may confer unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-17(2)14-5-3-4-13(12-14)16(20)18-8-10-19(11-9-18)23(21,22)15-6-7-15/h3-5,12,15H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQHLVKLOMLYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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